molecular formula C12H18O4S B2849693 Cyclobutylmethyl 4-methylbenzenesulfonate CAS No. 13295-53-9

Cyclobutylmethyl 4-methylbenzenesulfonate

Cat. No. B2849693
CAS RN: 13295-53-9
M. Wt: 258.33
InChI Key: REBWAUVFPSUADU-UHFFFAOYSA-N
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Description

Cyclobutylmethyl 4-methylbenzenesulfonate is a chemical compound with the CAS Number: 13295-53-9 . It has a molecular weight of 240.32 and its IUPAC name is cyclobutylmethyl 4-methylbenzenesulfonate .


Molecular Structure Analysis

The molecular structure of Cyclobutylmethyl 4-methylbenzenesulfonate is represented by the linear formula C12H16O3S . The InChI Code for this compound is 1S/C12H16O3S/c1-10-5-7-12 (8-6-10)16 (13,14)15-9-11-3-2-4-11/h5-8,11H,2-4,9H2,1H3 .

Scientific Research Applications

Synthesis Applications

  • Alkylidenecyclopropanes Synthesis : Cyclobutylmethyl 4-methylbenzenesulfonate derivatives are used in the economical and scalable synthesis of alkylidenecyclopropanes. These compounds are crucial for accessing a variety of alicyclic systems through metal-catalyzed higher-order carbocyclization and cycloisomerization reactions (Ojo et al., 2014).

Chemical Analysis and Studies 2. Molecular Orbital Study : The 4-methylbenzenesulfonate anion, a derivative of cyclobutylmethyl 4-methylbenzenesulfonate, has been extensively studied using ab initio quantum chemical methods. These studies include the recording and analysis of IR and Raman spectra, providing valuable insights into the internal vibrational modes of the anion (Ristova et al., 1999).

Catalytic and Reaction Studies 3. Coupling Reactions of Arylalkynes and Aldehydes : Cyclobutylmethyl 4-methylbenzenesulfonate derivatives, such as 1-butyl-3-methyl-1H-imidazolium 4-methylbenzenesulfonate, have been used as effective media for acid-catalyzed coupling reactions. These reactions produce (E)-enones, demonstrating the compound's utility in organic synthesis (Xu et al., 2004).

  • Amination Reactions : A diphosphinidenecyclobutene ligand derivative was used in copper-catalyzed amination reactions, showing the potential of cyclobutylmethyl 4-methylbenzenesulfonate derivatives in facilitating these chemical transformations (Gajare et al., 2004).

Materials Science Applications 5. UV Curing Ink Research : Derivatives of cyclobutylmethyl 4-methylbenzenesulfonate have been studied for their application in UV curing inks. This research includes the synthesis of various acid amplifiers and their characterization, demonstrating the compound's utility in materials science (Lee et al., 2006).

Corrosion Inhibition 6. Aluminium Corrosion Inhibition : Quaternary ammonium ionic liquids derived from cyclobutylmethyl 4-methylbenzenesulfonate were evaluated as corrosion inhibitors for aluminum. These studies involved gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy approaches (Nesane et al., 2020).

properties

IUPAC Name

cyclobutylmethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3S/c1-10-5-7-12(8-6-10)16(13,14)15-9-11-3-2-4-11/h5-8,11H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIHFEJHABJCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutylmethyl 4-methylbenzenesulfonate

Synthesis routes and methods I

Procedure details

A solution of 24.4 g of Cyclobutane carbinol (prepared in Example 42A) in 570 ml of dry pyridine was stirred under argon at -10° C. and 81.0 g of tosyl chloride added in small portions. The reaction mixture was stirred at -10° C. to -0° C. for 4.5 hr, then poured into 1 liter of chilled 6 N HCl. The layers were separated and the aqueous layer extracted with ether-ethyl acetate. The combined extracts were washed with 10% aqueous sodium bicarbonate (NaHCO3), dried (MgSO4), filtered and evaporated in vacuo to yield 72.0 g of the title compound having the following physical characteristics:
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
570 mL
Type
solvent
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of cyclobutylmethanol (25 g, 290 mmol) in CH2Cl2 (200 mL) and pyridine (100 mL) was added 4-(dimethylamino)pyridine (1.8 g, 14.5 mmol) followed by p-toluenesulfonyl chloride (55.3 g, 290 mmol). The mixture was allowed to stir at ambient temperature for 20 hours then quenched with 5% aqueous HCl (30 mL). The layers were separated and the aqueous phase was extracted with CH2Cl2 (3×15 mL). The combined organic extracts were dried over Na2SO4, filtered and concentrated under reduced pressure. Purification by column chromatography (SiO2, 75% hexanes in EtOAc) afforded the title compound (50.8 g, 211 mmol, 73% yield). MS (DCI/NH3) m/z 258 (M+NH4)+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
catalyst
Reaction Step One
Quantity
55.3 g
Type
reactant
Reaction Step Two
Yield
73%

Synthesis routes and methods III

Procedure details

Cyclobutanemethanol(5 g, 58 mmol) was dissolved in dichloromethane (150 ml) and cooled in an ice water bath. Triethylamine (10.5 ml, 75.5 mmol) was added followed by the dropwise addition of a solution of tosyl chloride (13.3 g, 69.8 mmol) in dichloromethane (50 ml). The cooling bath was removed and the mixture allowed to warm to room temperature over 16 hours. The mixture was washed with water (2×100 ml), dried (MgSO4) and concentrated in vacuo to give cyclobutanemethanol tosylate as a yellow oil which was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Quantity
13.3 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of cyclobutanemethanol (4.0 g, 46.4 mmol) in dichloromethane (28 mL) at 25° C. was treated with 4-dimethylaminopyridine (6.23 g, 50.9 mmol). The reaction was then cooled to 0° C. and was treated with para-toluenesulfonylchloride (8.95 g, 46.94 mmol). The reaction was allowed to slowly warm to 25° C. and was allowed to stir overnight. After this time, the reaction was partitioned between water (200 mL) and methylene chloride (2×200 mL). The combined organics were washed with a 1N aqueous hydrochloric acid solution and a saturated aqueous sodium chloride solution (1×200 mL), dried over magnesium sulfate, filtered and concentrated in vacuo to afford toluene-4-sulfonic acid cyclobutylmethyl ester (10.87 g, 97%) as colorless oil which was used without further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
6.23 g
Type
catalyst
Reaction Step One
Quantity
8.95 g
Type
reactant
Reaction Step Two

Citations

For This Compound
2
Citations
FE Blaney, MSG Clark, DV Gardner… - Journal of medicinal …, 1983 - ACS Publications
The substituted benzamides are used clinically both as antipsychotics and as stimulants of gastric motility. The antipsychotic effects are considered to be a consequence of their central …
Number of citations: 24 pubs.acs.org
AL Walker, N Ancellin, B Beaufils… - Journal of Medicinal …, 2017 - ACS Publications
Recently, we reported a novel role for KMO in the pathogenesis of acute pancreatitis (AP). A number of inhibitors of kynurenine 3-monooxygenase (KMO) have previously been …
Number of citations: 22 pubs.acs.org

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